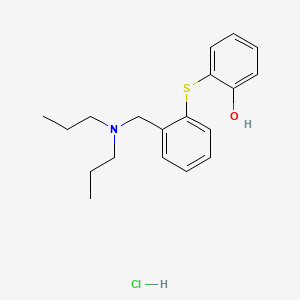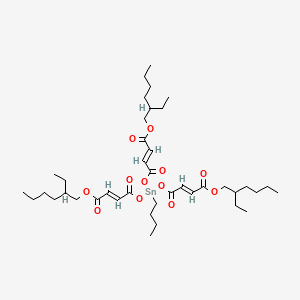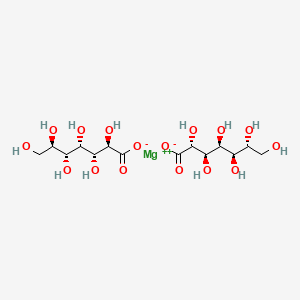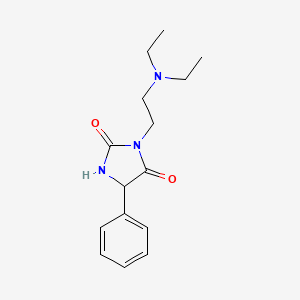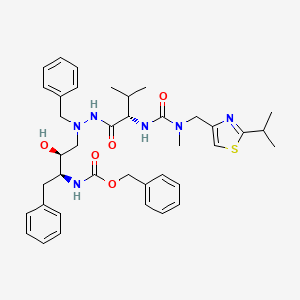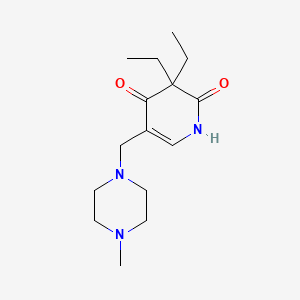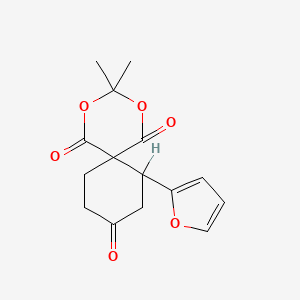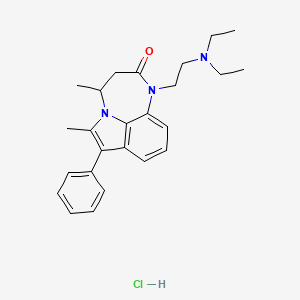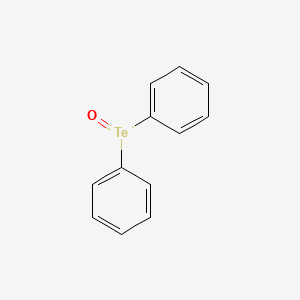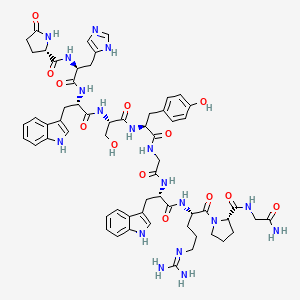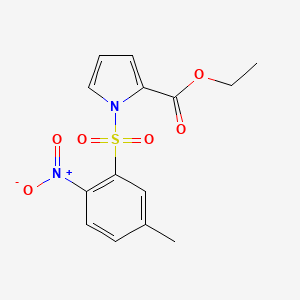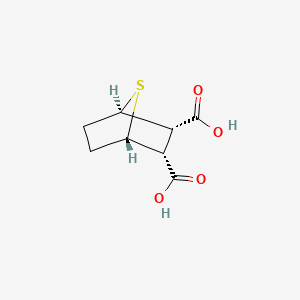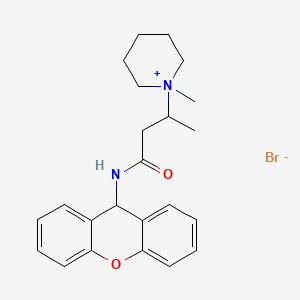
1-Methyl-1-(1-methyl-2-(9-xanthenylcarbamoyl)ethyl)piperidinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Compound 48/80 is synthesized through the condensation reaction of N-methyl-p-methoxyphenethylamine with formaldehyde . The reaction typically involves mixing the amine with formaldehyde under controlled conditions to form the polymer.
Industrial Production Methods: The industrial production of Compound 48/80 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified and tested for quality before being distributed for research purposes .
化学反応の分析
Types of Reactions: Compound 48/80 primarily undergoes degranulation reactions, where it promotes the release of histamine from mast cells . It also inhibits calmodulin, phospholipase C, and endoplasmic reticulum calcium ATPase, and activates G proteins .
Common Reagents and Conditions:
Reagents: N-methyl-p-methoxyphenethylamine, formaldehyde
Conditions: Controlled temperature and pH to facilitate the condensation reaction
Major Products: The major product of the reaction is the polymer Compound 48/80, which is used to induce mast cell degranulation and histamine release .
科学的研究の応用
Compound 48/80 has several applications in scientific research:
Chemistry: Used to study the mechanisms of histamine release and mast cell degranulation.
Biology: Employed in experiments to understand the role of mast cells in various biological processes.
Medicine: Utilized in research on allergic reactions and anaphylaxis.
Industry: Applied in the development of anti-allergic drugs and treatments.
作用機序
Compound 48/80 exerts its effects by promoting the release of histamine from mast cells. It acts on the mast cell membrane to stimulate trimeric G-proteins and induces degranulation via phospholipase C and D pathways . Additionally, it directly activates enteric neurons and visceral afferents .
類似化合物との比較
Mastoparans: Another class of histamine-releasing agents that activate G proteins.
Dicumarol: Inhibits phosphodiesterase activity and has similar effects on histamine release.
Doxantrazole: Known for its inhibitory effects on histamine release.
Uniqueness: Compound 48/80 is unique in its ability to directly activate neurons and visceral afferents, in addition to promoting mast cell degranulation . This dual action makes it a valuable tool in both biochemical and neurological research.
特性
CAS番号 |
102207-36-3 |
|---|---|
分子式 |
C23H29BrN2O2 |
分子量 |
445.4 g/mol |
IUPAC名 |
3-(1-methylpiperidin-1-ium-1-yl)-N-(9H-xanthen-9-yl)butanamide;bromide |
InChI |
InChI=1S/C23H28N2O2.BrH/c1-17(25(2)14-8-3-9-15-25)16-22(26)24-23-18-10-4-6-12-20(18)27-21-13-7-5-11-19(21)23;/h4-7,10-13,17,23H,3,8-9,14-16H2,1-2H3;1H |
InChIキー |
VWUCMYMEZACITI-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)[N+]4(CCCCC4)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


